molecular formula C12H9F3N6O B3127950 3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338758-92-2

3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No. B3127950
CAS RN: 338758-92-2
M. Wt: 310.23 g/mol
InChI Key: QKNBDQFLHXRSAC-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile” has a molecular formula of C12H9F3N6O and a molecular weight of 310.23 g/mol . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazoles, including the 1,2,3-triazole moiety found in the specified chemical, are a crucial class of heterocyclic compounds. They are known for their wide spectrum of biological activities and have been extensively studied for their potential in developing new therapeutic agents. Triazoles have demonstrated a range of pharmacological activities, such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and more. This makes them a focal point in drug development research. The inherent stability and bioactivity of triazoles make them an interesting core for future drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Triazole Derivatives in Drug Development

The triazole ring system is integral in the design of new drugs due to its structural versatility and the potential for various biological activities. Research has focused on developing novel triazole derivatives with improved efficacy and reduced side effects. The modification of triazole compounds has led to the discovery of new therapeutic agents with potential applications in treating a range of diseases, from infections to cancer. This area of research is continuously evolving, with new synthesis methods and biological evaluations being explored to enhance the therapeutic potential of triazole derivatives (V. Ferreira, D. D. da Rocha, F. D. da Silva, P. Ferreira, N. Boechat, Jorge L Magalhães, 2013).

Synthetic Routes and Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles, a subclass of triazoles, is of significant interest in organic chemistry due to their broad range of applications in drug discovery, bioconjugation, and material science. Various synthetic routes, including copper-catalyzed azide-alkyne cycloaddition (a key click chemistry reaction), have been developed for these compounds. The versatility and biological relevance of 1,2,3-triazoles make them a key focus for researchers aiming to develop new biologically active compounds (C. Kaushik, Jyoti Sangwan, Raj Luxmi, Krishan Kumar, Ashima Pahwa, 2019).

properties

IUPAC Name

3-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O/c1-6(19-22)11-7(2)21(20-18-11)10-3-8(12(13,14)15)5-17-9(10)4-16/h3,5,22H,1-2H3/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNBDQFLHXRSAC-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 2
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 4
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 5
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

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